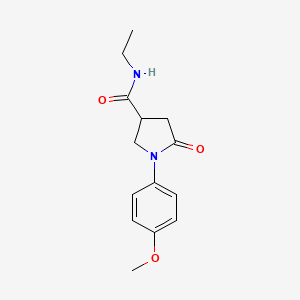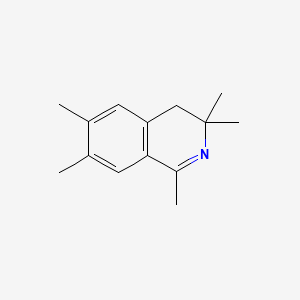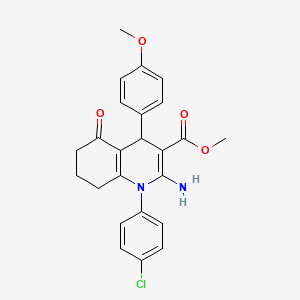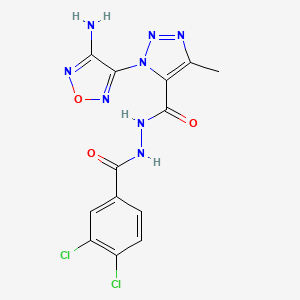![molecular formula C23H19ClN2S2 B11524150 N-[(E)-(4-chlorophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11524150.png)
N-[(E)-(4-chlorophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE is a complex organic compound that features a benzothiazole core, a chlorophenyl group, and a dimethylphenylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the chlorophenyl and dimethylphenylmethylsulfanyl groups through nucleophilic substitution and coupling reactions. The final step involves the formation of the imine bond under mild conditions, often using a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites on proteins, modulating their activity. The chlorophenyl and dimethylphenylmethylsulfanyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMOPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE
- (E)-1-(4-FLUOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE
Uniqueness
(E)-1-(4-CHLOROPHENYL)-N-(2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the benzothiazole core and the sulfanyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19ClN2S2 |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(2,4-dimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]methanimine |
InChI |
InChI=1S/C23H19ClN2S2/c1-15-3-6-18(16(2)11-15)14-27-23-26-21-10-9-20(12-22(21)28-23)25-13-17-4-7-19(24)8-5-17/h3-13H,14H2,1-2H3 |
InChI Key |
SDSAJQHTERCIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate](/img/structure/B11524073.png)
![(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one](/img/structure/B11524084.png)
![methyl 2-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11524091.png)


![1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11524112.png)

![13-phenyl-11,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,13,16-heptaene](/img/structure/B11524127.png)
![(5E)-3-ethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11524134.png)
![2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11524144.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(sulfanediylethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11524145.png)


